molecular formula C21H22O5 B016456 Isoxanthohumol CAS No. 521-48-2

Isoxanthohumol

Cat. No.: B016456
CAS No.: 521-48-2
M. Wt: 354.4 g/mol
InChI Key: YKGCBLWILMDSAV-UHFFFAOYSA-N
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Description

Isoxanthohumol is a prenylflavonoid found predominantly in hops (Humulus lupulus) and beer. It is a phytoestrogen, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant interest due to its potential health benefits, including anti-cancer, anti-inflammatory, and antiviral properties .

Scientific Research Applications

Isoxanthohumol has a wide range of applications in scientific research:

Mechanism of Action

Isoxanthohumol (IXN) is a prenylflavonoid derived from hops and beer, known for its diverse biological properties .

Target of Action

The primary targets of IXN are T cells, specifically the pro-inflammatory Th17/Th1 cells and the anti-inflammatory Treg cells . These cells play a crucial role in the immune response, with Th17/Th1 cells promoting inflammation and Treg cells suppressing the immune response .

Mode of Action

IXN interacts with its targets by regulating T cell development. It inhibits the proliferation of CD4+ T cells, promotes apoptosis, and regulates the balance between Treg and Th17 cells . This results in a suppression of the pro-inflammatory Th17/Th1 cells and promotion of the anti-inflammatory Treg cells .

Biochemical Pathways

IXN affects several biochemical pathways. It restores gut microbiota disorder and increases gut microbiota diversity, maintaining the ratio of Firmicutes/Bacteroidetes balance, promoting abundance of Bacteroidetes and Ruminococcus, and suppressing abundance of proteobacteria . Additionally, it regulates the pyruvate metabolic pathway .

Pharmacokinetics

It has been suggested that flavonoids like ixn have low systemic availability and are excreted via the feces . The cyclization of xanthohumol to this compound was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .

Result of Action

The action of IXN results in significant attenuation of dextran sodium sulfate (DSS)-induced colitis, evidenced by reduced DAI scores and histological improvements . It also leads to a decrease in reactive oxygen species (ROS) in vivo .

Action Environment

The action of IXN can be influenced by environmental factors such as the gut microbiota. The flora in the human intestine can convert IXN into 8-prenylnaringenin . This conversion could potentially influence the efficacy and stability of IXN.

Safety and Hazards

Isoxanthohumol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoxanthohumol holds promise for combination therapy because tumor cells cannot develop resistance against the mitochondrial uncoupling effects of prenylated flavonoids . It also has the potential to act as antioxidants, antimicrobials, anti-inflammatory, and anticarcinogenic agents .

Biochemical Analysis

Biochemical Properties

Isoxanthohumol interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit CD4+ T cell proliferation, promote apoptosis, and regulate the balance between Treg and Th17 cells . It also affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders the generation of ATP by inhibiting respiration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating T cell development . It also restores gut microbiota disorder and increases gut microbiota diversity . Furthermore, it has been found to alleviate colitis by reducing DAI scores and histological improvements .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits CD4+ T cell proliferation, promotes apoptosis, and regulates the balance between Treg and Th17 cells . It also affects metabolic pathways, promoting the upregulation of D-(+)-mannose and L-threonine and regulating the pyruvate metabolic pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to significantly attenuate dextran sodium sulfate (DSS)-induced colitis . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Administration of this compound (60 mg/kg/day, gavage) significantly attenuated DSS-induced colitis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the carbohydrate metabolic process, disrupts the TCA cycle, and hinders the generation of ATP by inhibiting respiration . It also promotes the upregulation of D-(+)-mannose and L-threonine and regulates the pyruvate metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed rapidly after administration and reaches plasma maximum concentration by 0.5 hours . It is present at high levels in the liver compared with other organs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin, a flavonoid, using prenyl bromide under basic conditions. The reaction typically requires a catalyst such as potassium carbonate and is conducted in an organic solvent like acetone .

Industrial Production Methods: In an industrial setting, this compound is often extracted from hops during the brewing process. The extraction involves the use of solvents such as ethanol or methanol, followed by purification steps like chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Isoxanthohumol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isoxanthohumol is often compared with other prenylflavonoids such as xanthohumol and 8-prenylnaringenin:

    Xanthohumol: Another prenylflavonoid found in hops, known for its potent anti-cancer and anti-inflammatory properties.

    8-Prenylnaringenin: A metabolite of this compound, produced in the human intestine.

This compound stands out due to its balanced profile of biological activities and its potential for conversion into other bioactive compounds in the body .

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGCBLWILMDSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72247-79-1
Record name Isoxanthohumol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To the suspension of the O'Donnell phase transfer catalyst O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (34 mg, 0.056 mmol) in 1 ml of toluene is added xanthohumol (2 OH groups protected) (in part TIPS-protected: 37 mg, 0.056 mmol) in 1 ml of toluene. Subsequently, 0.5 ml of 25% NaOH is added and the mixture is stirred for 24 h at room temperature. For workup, 20 ml of H2O and 20 ml of ethyl acetate are added. The aqueous phase is acidified with H2SO4 and extracted twice with ethyl acetate. The organic phase is washed with NH4Cl solution and H2O, dried and eluted through a silica gel column using CHCl3/methanol. Removal of protection proceeds in a manner known from the literature.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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